Disodium 2-oxoglutarate dihydrate

Description

Significance as a Key Metabolic Intermediate

Disodium (B8443419) 2-oxoglutarate is a cornerstone of cellular metabolism, primarily recognized for its role in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. rupahealth.comhealthmatters.io This cycle is the central hub for aerobic respiration, responsible for generating the majority of the cell's energy in the form of ATP. Within the TCA cycle, 2-oxoglutarate is formed from isocitrate and is subsequently converted to succinyl-CoA by the enzyme complex α-ketoglutarate dehydrogenase. wikipedia.orgyoutube.com This step is a critical regulatory point in the cycle.

Furthermore, 2-oxoglutarate functions as a significant nitrogen transporter in various metabolic pathways. healthmatters.iohealthmatters.io It also acts as a signaling molecule, with its intracellular levels fluctuating in response to the availability of carbon and nitrogen, thereby helping to regulate and coordinate these metabolic pathways. nih.gov

Table 1: Key Metabolic Functions of 2-Oxoglutarate

| Metabolic Pathway | Role of 2-Oxoglutarate | Key Enzymes/Processes Involved | Significance |

|---|---|---|---|

| Tricarboxylic Acid (TCA) Cycle | Intermediate | Isocitrate Dehydrogenase (formation), α-Ketoglutarate Dehydrogenase (conversion to succinyl-CoA) | Central to cellular energy (ATP) production. rupahealth.comwikipedia.org |

| Amino Acid Synthesis | Precursor | Transaminases, Glutamate (B1630785) Dehydrogenase | Provides the carbon skeleton for glutamate, glutamine, proline, and arginine. wikipedia.orgnih.gov |

| Nitrogen Metabolism | Nitrogen Transporter | Transamination Reactions | Facilitates the transport and assimilation of nitrogen for biosynthesis. healthmatters.ionih.gov |

| Protein Metabolism | Regulator | - | Stimulates protein synthesis and inhibits protein degradation in muscle. nih.gov |

Overview of Research Paradigms and Scope

The fundamental roles of Disodium 2-oxoglutarate dihydrate in metabolism have made it a valuable tool and a subject of intense investigation across various fields of biological research. Its dihydrate form is often used in laboratory settings due to its stability and solubility. roche.com Research paradigms involving this compound are diverse and continually expanding.

One major area of research focuses on its role as a signaling molecule . Studies have shown that 2-oxoglutarate can act as a ligand for specific G-protein coupled receptors, such as GPR99, and can influence major signaling pathways like the mTOR pathway, which is crucial for cell growth and proliferation. nih.govfrontiersin.org

Another significant research avenue explores its function as a cofactor for enzymes . 2-oxoglutarate is an essential co-substrate for a large family of enzymes known as 2-oxoglutarate-dependent dioxygenases (2OGDDs). nih.govnih.gov These enzymes are involved in a wide array of biological processes, including:

Epigenetic Regulation: 2OGDDs like the Ten-Eleven Translocation (TET) enzymes play a role in DNA demethylation, a key epigenetic modification that influences gene expression. nih.gov

Collagen Synthesis: Prolyl-4-hydroxylase, a 2OGDD, is critical for the formation of stable collagen, a major component of connective tissues. nih.govnih.gov

Hypoxia Response: The stability of hypoxia-inducible factor (HIF-1α), a key protein in the cellular response to low oxygen, is regulated by 2OGDDs. rupahealth.comfrontiersin.org

Research into aging has also utilized 2-oxoglutarate. Studies in model organisms like Caenorhabditis elegans have demonstrated that supplementation with 2-oxoglutarate can extend lifespan. mdpi.com This has spurred further investigation into its potential to mitigate age-related decline.

In cancer research , the metabolic and epigenetic roles of 2-oxoglutarate are of particular interest. Cancer cells often exhibit altered metabolism, and the levels of 2-oxoglutarate can influence tumor growth and response to therapy by affecting pathways like the TCA cycle and the activity of 2OGDDs. nih.govnih.gov

Finally, this compound is a standard reagent in various enzymatic assays . It is used as a substrate to study the kinetics and inhibition of enzymes like glutamate dehydrogenase and transaminases, which is valuable for diagnostic purposes and drug discovery. roche.comnih.gov It is also used as a starting material for the chemical synthesis of other important research compounds. guidechem.comchemdad.com

Table 2: Detailed Research Findings Involving this compound

| Research Area | Model Organism/System | Key Findings | Reference |

|---|---|---|---|

| Aging | Caenorhabditis elegans, Mouse | Supplementation extended lifespan in C. elegans. mdpi.com In mice, it improved cognitive deficits and ameliorated brain oxidative damage in a model of aging. mdpi.com | mdpi.com |

| Cancer Metabolism | Human Cancer Cells | Dysregulation of the α-ketoglutarate dehydrogenase complex, which metabolizes 2-oxoglutarate, is implicated in cancer pathogenesis. nih.gov 2-oxoglutarate levels can influence epigenetic states and suppress the stability of the oncoprotein HIF-1α. nih.govnih.gov | nih.govnih.gov |

| Neuroprotection | HT22 cells (mouse hippocampal), Mouse | Alleviated H₂O₂-induced senescence in neuronal cells and improved cognitive deficits in aging mice by suppressing the mTOR signaling pathway. mdpi.com | mdpi.com |

| Epigenetics | In vitro (purified enzymes) | Serves as a crucial co-substrate for TET enzymes, which are involved in the oxidation of 5-methylcytosine (B146107), a key step in active DNA demethylation. nih.gov | nih.gov |

| Enzymology | In vitro (purified enzymes) | Used as a substrate in a robust enzymatic assay to identify inhibitors of 2-oxoglutarate-dependent hydroxylases, such as prolyl hydroxylase 2 (PHD2). nih.gov | nih.gov |

| Cellular Signaling | In vitro | Identified as a binding partner for the ATP synthase beta subunit, leading to inhibition of ATP synthase and mimicking effects of caloric restriction. nih.gov | nih.gov |

| Mast Cell Physiology | In vitro study | Utilized as a suitable reagent to investigate the role of nitric oxide (NO) in mast cell physiology and biochemistry. guidechem.comchemdad.com | guidechem.comchemdad.com |

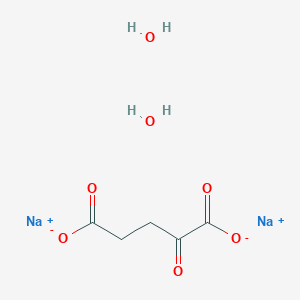

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2-oxopentanedioate;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5.2Na.2H2O/c6-3(5(9)10)1-2-4(7)8;;;;/h1-2H2,(H,7,8)(H,9,10);;;2*1H2/q;2*+1;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSWOFWCOAQLHZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)C(=O)[O-].O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Na2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical and Metabolic Roles of 2 Oxoglutarate in Cellular Systems

Centrality in the Tricarboxylic Acid Cycle

The tricarboxylic acid (TCA) cycle, or Krebs cycle, is a fundamental metabolic pathway for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide and water. proteopedia.orgreactome.org 2-Oxoglutarate is a critical intermediate in this cycle. nih.govnih.gov

Role in Cellular Respiration and Energy Flux

Cellular respiration is the process by which organisms convert nutrients into adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. wikipedia.orgkhanacademy.org The TCA cycle is a central component of aerobic respiration. wikipedia.org Within the cycle, 2-oxoglutarate is formed from isocitrate and is subsequently converted to succinyl-CoA by the enzyme 2-oxoglutarate dehydrogenase. proteopedia.orgontosight.ai This oxidative decarboxylation reaction is a key energy-yielding step, generating a molecule of NADH, which later donates its electrons to the electron transport chain to produce ATP. proteopedia.orgwikipedia.org The regulation of the 2-oxoglutarate dehydrogenase complex is crucial for controlling the flux of metabolites through the TCA cycle and, consequently, the rate of cellular respiration. wikipedia.orgmdpi.com

Interconversion with Related Metabolites

2-Oxoglutarate is in dynamic equilibrium with several related metabolites, reflecting the metabolic state of the cell. It can be synthesized from isocitrate via isocitrate dehydrogenase. oup.com Conversely, it can be reductively carboxylated back to isocitrate, a reaction that is important under certain conditions, such as hypoxia.

Furthermore, 2-oxoglutarate can be interconverted with the stereoisomers of 2-hydroxyglutarate. reactome.org These reactions are catalyzed by D-2-hydroxyglutarate dehydrogenase and L-2-hydroxyglutarate dehydrogenase, which oxidize (R)-2-hydroxyglutarate and (S)-2-hydroxyglutarate to 2-oxoglutarate, respectively. reactome.org

Intersections with Carbon and Nitrogen Metabolism

2-Oxoglutarate serves as a critical link between carbon and nitrogen metabolism. nih.govnih.gov It acts as the primary carbon skeleton for the assimilation of inorganic nitrogen into organic molecules. nih.govnih.govoup.com

Precursor for Glutamate (B1630785) and Glutamine Biosynthesis

2-Oxoglutarate is the direct precursor for the synthesis of the amino acid glutamate. nih.govweizmann.ac.ilyoutube.com Through a process called reductive amination, catalyzed by glutamate dehydrogenase, or through transamination reactions, 2-oxoglutarate accepts an amino group to form glutamate. youtube.comyoutube.com Glutamate, in turn, can be converted to glutamine by the action of glutamine synthetase, a reaction that incorporates another molecule of ammonia (B1221849). youtube.comyoutube.com Both glutamate and glutamine are fundamental building blocks for protein synthesis and serve as important neurotransmitters in the central nervous system. nih.govyoutube.com

Involvement in Ammonia Assimilation Pathways

The assimilation of ammonia, a potentially toxic compound, is a vital process in most organisms. oup.comuniumbioscience.com The primary pathway for ammonia assimilation in many organisms is the glutamine synthetase/glutamate synthase (GS/GOGAT) cycle. oup.comuniumbioscience.com In this cycle, glutamine synthetase first incorporates ammonia into glutamate to form glutamine. oup.comuniumbioscience.com Subsequently, glutamate synthase transfers the amide group from glutamine to a molecule of 2-oxoglutarate, yielding two molecules of glutamate. oup.comuniumbioscience.com This cycle effectively incorporates ammonia into an organic form, with 2-oxoglutarate acting as the ultimate acceptor of the assimilated nitrogen. oup.com The transport of 2-oxoglutarate into chloroplasts is a key step in this process in plants. nih.gov

Cofactor and Substrate Functions in Enzymatic Processes

Beyond its central role in primary metabolism, 2-oxoglutarate serves as a crucial cofactor and substrate for a large and diverse family of enzymes known as Fe(II)- and 2-oxoglutarate-dependent dioxygenases (2-OGDDs). nih.govfrontiersin.orgnih.gov These enzymes catalyze a wide range of oxidation reactions, including hydroxylations, demethylations, and desaturations. nih.govpsu.edu

The general reaction mechanism of 2-OGDDs involves the oxidative decarboxylation of 2-oxoglutarate to succinate (B1194679) and carbon dioxide. nih.govfrontiersin.org This process is coupled to the activation of molecular oxygen and the subsequent oxidation of a primary substrate. These enzymes require ferrous iron (Fe²⁺) and often ascorbate (B8700270) as cofactors. researchgate.net

The reactions catalyzed by 2-OGDDs are involved in a multitude of biological processes, including:

DNA and histone demethylation: Affecting epigenetic regulation. nih.gov

Prolyl and lysyl hydroxylation: Essential for collagen biosynthesis.

Hypoxia-inducible factor (HIF) regulation: Playing a key role in the cellular response to low oxygen levels. ontosight.ai

Biosynthesis of secondary metabolites: Including flavonoids, alkaloids, and gibberellins (B7789140) in plants. nih.govfrontiersin.org

The activity of these enzymes is directly dependent on the cellular concentration of 2-oxoglutarate, linking the metabolic state of the cell to these diverse regulatory and biosynthetic pathways. nih.govnih.gov

Substrate for Transaminases

Transaminases, or aminotransferases, are a class of enzymes that catalyze the interconversion of amino acids and α-keto acids, playing a vital role in amino acid metabolism. In these reactions, 2-oxoglutarate serves as a primary acceptor of the amino group from an amino acid, leading to the formation of glutamate and a new α-keto acid. mdpi.com

Aspartate Transaminase Reactions

Aspartate transaminase (AST), also known as aspartate aminotransferase (AAT), facilitates the reversible transfer of an amino group from aspartate to 2-oxoglutarate. reactome.orgyeastgenome.orgreactome.orgmonarchinitiative.org This reaction yields oxaloacetate and glutamate. reactome.orgyeastgenome.orgreactome.orgmonarchinitiative.org The reaction is crucial for maintaining the balance of amino acids and for linking amino acid metabolism with the TCA cycle, as oxaloacetate is a key intermediate in this central metabolic pathway. nih.govreactome.org

The general reaction catalyzed by aspartate transaminase is as follows:

L-Aspartate + 2-Oxoglutarate ⇌ Oxaloacetate + L-Glutamate yeastgenome.orgmonarchinitiative.org

This reversibility allows the enzyme to participate in both amino acid biosynthesis and catabolism, depending on the metabolic needs of the cell. reactome.orgreactome.org

Glutamate Dehydrogenase Activity

Glutamate dehydrogenase (GDH) catalyzes the reversible oxidative deamination of glutamate to 2-oxoglutarate and ammonia. asm.orgresearchgate.net While the primary role of GDH in many organisms is the conversion of glutamate to 2-oxoglutarate, the reverse reaction, the amination of 2-oxoglutarate to form glutamate, is also significant, particularly in nitrogen assimilation. asm.orgresearchgate.net This reaction provides a direct link between the TCA cycle and nitrogen metabolism, allowing for the incorporation of ammonia into the amino acid pool. mdpi.comasm.org The direction of the reaction is influenced by the cellular concentrations of substrates and the availability of reducing agents like NADPH. researchgate.net

The reversible reaction catalyzed by glutamate dehydrogenase is:

L-Glutamate + NAD(P)+ + H₂O ⇌ 2-Oxoglutarate + NAD(P)H + NH₄⁺ + H⁺

The activity of glutamate dehydrogenase is a critical control point in metabolism, influencing the balance between carbon and nitrogen utilization within the cell. asm.org

Cofactor for 2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs)

2-Oxoglutarate serves as an essential cofactor for a large and diverse superfamily of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-OGDDs). researchgate.netnih.govthemedicalbiochemistrypage.org These enzymes utilize molecular oxygen and 2-oxoglutarate to catalyze a wide range of hydroxylation and demethylation reactions on various substrates, including proteins and nucleic acids. nih.govthemedicalbiochemistrypage.orgresearchgate.net The catalytic cycle of 2-OGDDs involves the oxidative decarboxylation of 2-oxoglutarate to succinate and carbon dioxide, which is coupled to the hydroxylation of the primary substrate. themedicalbiochemistrypage.orgresearchgate.net These enzymes also require ferrous iron (Fe²⁺) in their active site and are often stimulated by ascorbate, which helps maintain the iron in its reduced, active state. nih.govacs.org

Jumonji C (JmjC) Histone Lysine (B10760008) Demethylases (JmjC-KDMs)

A significant subclass of 2-OGDDs is the Jumonji C (JmjC) domain-containing histone lysine demethylases (JmjC-KDMs). nih.govrsc.orgrsc.org These enzymes play a critical role in epigenetic regulation by removing methyl groups from lysine residues on histone proteins. nih.govnih.gov Histone methylation is a key post-translational modification that influences chromatin structure and gene expression. nih.gov JmjC-KDMs utilize 2-oxoglutarate and oxygen to hydroxylate the methyl group on a lysine residue, leading to its removal as formaldehyde. rsc.org This demethylation process can alter gene transcription, and the dysregulation of JmjC-KDM activity has been implicated in various diseases. nih.gov The activity of these demethylases is directly dependent on the cellular concentration of 2-oxoglutarate. researchgate.net

Ten-Eleven Translocation (TET) Methylcytosine Dioxygenases

The Ten-Eleven Translocation (TET) family of enzymes are 2-oxoglutarate-dependent dioxygenases that are central to the process of DNA demethylation. nih.govwikipedia.orgnih.gov These enzymes catalyze the iterative oxidation of 5-methylcytosine (B146107) (5mC), a key epigenetic mark in DNA, to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). wikipedia.orgnih.govebi.ac.uk This process is initiated by the TET enzyme using 2-oxoglutarate and molecular oxygen. wikipedia.org The oxidized forms of 5mC are subsequently recognized and excised by the base excision repair machinery, ultimately leading to the replacement of the methylated cytosine with an unmethylated one. wikipedia.org The activity of TET enzymes, and therefore the process of active DNA demethylation, is critically dependent on the availability of 2-oxoglutarate. nih.govebi.ac.uk

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domains

Hypoxia-inducible factor (HIF) prolyl hydroxylase domain proteins (PHDs) are another crucial group of 2-oxoglutarate-dependent dioxygenases. rsc.orgnih.govresearchgate.net These enzymes act as cellular oxygen sensors. researchgate.net Under normoxic (normal oxygen) conditions, PHDs utilize 2-oxoglutarate and oxygen to hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). nih.govresearchgate.net This hydroxylation event targets HIF-α for rapid degradation by the proteasome. nih.gov However, under hypoxic (low oxygen) conditions, the activity of PHDs is inhibited due to the lack of their oxygen substrate. researchgate.net This leads to the stabilization of HIF-α, which can then dimerize with HIF-β and activate the transcription of genes involved in the adaptive response to low oxygen, such as those promoting angiogenesis and glycolysis. nih.govproquest.com The binding of 2-oxoglutarate to the PHD active site is a prerequisite for this regulatory mechanism. rsc.org

Cellular and Molecular Research Investigations of 2 Oxoglutarate

Effects on Cellular Metabolic Reprogramming

Cellular metabolic reprogramming is a hallmark of various physiological and pathological states, including cell proliferation, differentiation, and cancer. It involves a shift in the primary metabolic pathways used for energy generation and biosynthesis. 2-Oxoglutarate is a central player in orchestrating these metabolic shifts.

Regulation of Glycolysis and Oxidative Phosphorylation Pathways

The balance between glycolysis and mitochondrial oxidative phosphorylation (OXPHOS) is tightly regulated to meet the cell's bioenergetic and biosynthetic demands. nih.gov Proliferating cells, for instance, often exhibit a preference for aerobic glycolysis, a phenomenon known as the Warburg effect, which supports rapid biomass accumulation. nih.gov

2-Oxoglutarate is a key intermediate in the tricarboxylic acid (TCA) cycle, a central pathway of oxidative phosphorylation that occurs within the mitochondria. wikipedia.org The levels of 2-OG are indicative of the TCA cycle's activity. High intracellular concentrations of 2-OG signal a state of carbon abundance, promoting the full oxidation of glucose through the TCA cycle and OXPHOS for efficient ATP production. nih.gov Conversely, when TCA cycle activity is altered, or when cells reprogram their metabolism towards glycolysis, the flux through 2-OG is modified. For example, the enzyme oxoglutarate dehydrogenase (OGDH) catalyzes the conversion of 2-oxoglutarate to succinyl-CoA in the TCA cycle. mdpi.com The expression and activity of OGDH and other TCA cycle enzymes can dictate the cell's reliance on oxidative metabolism versus glycolysis. mdpi.com Studies in different cell models have shown that a preference for oxidative phosphorylation is linked to higher expression of TCA cycle components, whereas a glycolytic phenotype is associated with their downregulation. mdpi.com Thus, as a central metabolite of the TCA cycle, 2-OG is intrinsically linked to the regulation and balance between these two fundamental energy-producing pathways.

Impact on Mitochondrial Function and Bioenergetics

Mitochondria are the primary sites of oxidative phosphorylation and are central to cellular bioenergetics. nih.gov 2-Oxoglutarate is fundamental to mitochondrial function due to its indispensable role in the TCA cycle. This cycle is responsible for generating the reducing equivalents, NADH and FADH2, which are subsequently used by the electron transport chain to produce the bulk of the cell's ATP. wikipedia.orgresearchgate.net

Modulation of Gene Expression and Epigenetic Mechanisms

Beyond its metabolic roles, 2-oxoglutarate is a critical cofactor for a large superfamily of enzymes known as Fe(II)/2-oxoglutarate-dependent dioxygenases (2-OGDDs). nih.govpsu.edu These enzymes participate in a wide range of biological processes, including the epigenetic modification of DNA and histones, thereby directly linking cellular metabolism to the control of gene expression. nih.gov

Influence on Histone Demethylation Processes

Histone methylation is a key post-translational modification that alters chromatin structure and regulates gene transcription. nih.gov The methylation status of specific lysine (B10760008) residues on histones is dynamically controlled by the opposing activities of histone methyltransferases and histone lysine demethylases (KDMs). nih.gov A major family of KDMs, containing the Jumonji C (JmjC) domain, are 2-OGDDs. researchgate.net

These JmjC-domain containing KDMs require 2-oxoglutarate, along with Fe(II) and molecular oxygen, to catalyze the removal of methyl groups from histones. nih.govresearchgate.net The proposed mechanism involves the 2-OG-dependent formation of a highly reactive Fe(IV)-oxo species that hydroxylates the methyl group on the lysine residue, leading to its removal as formaldehyde. nih.gov The absolute requirement for 2-OG means that its availability can directly modulate histone demethylation. For example, the oncometabolite 2-hydroxyglutarate (2-HG), which is structurally similar to 2-OG, acts as a competitive inhibitor of JmjC-domain containing demethylases, leading to widespread histone hypermethylation and altered gene expression in certain cancers. nih.govnih.gov This underscores the essential role of 2-oxoglutarate in maintaining a dynamic histone methylation landscape.

| Enzyme Family | Function | Cofactor Requirement | Effect of Inhibition |

|---|---|---|---|

| JmjC Domain-Containing KDMs (e.g., KDM4, KDM5, KDM6 subfamilies) | Remove methyl groups from histone lysine residues (e.g., H3K9me3, H3K27me3, H3K4me3). nih.govnih.gov | 2-Oxoglutarate, Fe(II), O2nih.gov | Inhibition (e.g., by 2-hydroxyglutarate) leads to histone hypermethylation and altered gene expression. nih.govnih.gov |

Impact on DNA Methylation Dynamics

DNA methylation, primarily at cytosine bases in CpG dinucleotides, is a fundamental epigenetic mark for stable gene silencing and long-term regulation of gene expression. nih.gov The removal of this mark, or DNA demethylation, is a critical process for epigenetic reprogramming. This process is initiated by the Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, TET3). researchgate.net

Like the JmjC-domain containing KDMs, TET enzymes are 2-OGDDs. mdpi.com They utilize 2-oxoglutarate, Fe(II), and O2 to catalyze the successive oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). researchgate.netmdpi.com These oxidized forms are then recognized and excised by the base excision repair machinery, leading to the restoration of an unmethylated cytosine. Therefore, 2-oxoglutarate is an essential substrate for initiating active DNA demethylation. researchgate.net A decrease in the ratio of 2-OG to its inhibitor 2-HG can impair TET activity, resulting in genome-wide DNA hypermethylation, a characteristic feature of certain cancers. researchgate.netnih.gov

| Enzyme Family | Function | Cofactor Requirement | Reaction Pathway |

|---|---|---|---|

| TET (Ten-Eleven Translocation) Enzymes (TET1, TET2, TET3) | Initiate active DNA demethylation. researchgate.net | 2-Oxoglutarate, Fe(II), O2mdpi.com | Catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further oxidized forms. researchgate.netmdpi.com |

Role in Epigenetic Regulatory Networks

By serving as an indispensable cofactor for both histone and DNA demethylases, 2-oxoglutarate acts as a key node in a complex epigenetic regulatory network that integrates cellular metabolism with the control of the epigenome. nih.gov The intracellular concentration of 2-OG reflects the metabolic state of the cell, particularly the status of the TCA cycle. nih.gov Fluctuations in 2-OG levels can, therefore, translate into global changes in histone and DNA methylation patterns, leading to widespread reprogramming of gene expression. nih.gov

This linkage allows cells to adapt their gene expression profiles in response to metabolic cues and environmental signals like oxygen availability. nih.govoup.com For example, the activity of hypoxia-inducible factors (HIFs), master regulators of the hypoxic response, is also controlled by 2-OG-dependent prolyl hydroxylases. This creates an intricate network where metabolism (via 2-OG and oxygen levels) simultaneously influences epigenetic states and major transcriptional programs. nih.gov The dysregulation of this network, often through mutations affecting metabolic enzymes that alter 2-OG levels, can lead to aberrant epigenetic landscapes that promote cellular plasticity and contribute to disease states. nih.gov

Regulation of Cellular Fate and Function in In Vitro Models

Disodium (B8443419) 2-oxoglutarate dihydrate, the salt form of the key metabolic intermediate alpha-ketoglutarate (B1197944) (α-KG), has been the subject of numerous in vitro studies to elucidate its role in fundamental cellular processes. These investigations have revealed its significant influence on cell proliferation, survival, and differentiation across various cell types, including cancerous and non-cancerous lines.

Studies on Cell Proliferation

Inhibition in Cancer Cell Lines (e.g., Osteosarcoma)

Research has demonstrated the anti-proliferative effects of disodium 2-oxoglutarate dihydrate in osteosarcoma (OS) cell lines. In studies utilizing the human osteosarcoma cell lines Saos-2 and HOS, alpha-ketoglutarate (supplemented as a disodium salt dihydrate) exhibited a concentration-dependent inhibition of cell proliferation. This effect was observed at concentrations ranging from 2.5 to 200 mM. The findings indicate that 2-oxoglutarate can directly impede the growth of osteosarcoma cells, suggesting its potential as a therapeutic agent in cancer treatment.

| Cell Line | Compound | Concentration Range | Observed Effect on Proliferation |

| Saos-2 (human osteosarcoma) | This compound | 2.5 - 200 mM | Concentration-dependent inhibition |

| HOS (human osteosarcoma) | This compound | 2.5 - 200 mM | Concentration-dependent inhibition |

Cell Cycle Progression Modulation

The inhibition of cancer cell proliferation by this compound is closely linked to its ability to modulate the cell cycle. In HOS osteosarcoma cells, treatment with 2-oxoglutarate at concentrations of 25 and 50 mM led to a decrease in the expression of cyclin D1, a key protein involved in the progression from the G1 to the S phase of the cell cycle. Furthermore, in the p53-null Saos-2 cell line, 2-oxoglutarate was found to significantly upregulate the expression of p21, a cyclin-dependent kinase inhibitor that can halt cell cycle progression. These findings suggest that this compound can interfere with the normal progression of the cell cycle in cancer cells, thereby inhibiting their proliferation.

Effects on Cellular Differentiation (e.g., Osteogenesis)

In contrast to its inhibitory effects on cancer cells, this compound has been shown to promote the differentiation of osteoblasts, the cells responsible for bone formation. In vitro studies using human (hFOB 1.19) and mouse (MC3T3-E1) osteoblast cell lines have demonstrated that treatment with alpha-ketoglutarate disodium salt dihydrate enhances osteogenesis. nih.gov This is evidenced by the upregulated expression of key osteogenic transcription factors such as RUNX2 and Osterix, as well as an increase in the levels of osteoblast differentiation markers including alkaline phosphatase, type I collagen, bone sialoprotein II, and osteocalcin. nih.gov

Furthermore, alpha-ketoglutarate has been shown to augment the mineralization of the extracellular matrix in osteoblast cultures. nih.gov Mechanistically, it is suggested that alpha-ketoglutarate promotes the osteogenic differentiation of aged mesenchymal stem cells by decreasing the levels of H3K9me3 and H3K27me3 histone methylations, which in turn upregulates BMP signaling and Nanog expression. nih.gov

| Cell Line | Compound | Effect on Osteogenesis | Key Markers Upregulated |

| hFOB 1.19 (human osteoblast) | This compound | Promoted | RUNX2, Osterix, Alkaline Phosphatase, Type I Collagen, Bone Sialoprotein II, Osteocalcin |

| MC3T3-E1 (mouse osteoblast) | This compound | Promoted | RUNX2, Osterix, Alkaline Phosphatase, Type I Collagen, Bone Sialoprotein II, Osteocalcin |

| Aged Mesenchymal Stem Cells | Alpha-ketoglutarate | Promoted | - |

Involvement in Cellular Signaling Pathways

The diverse cellular effects of this compound are underpinned by its ability to modulate various intracellular signaling pathways. In the context of osteogenesis, its pro-differentiative effects are mediated through the activation of the JNK and mTOR/S6K1/S6 signaling pathways. nih.gov The use of specific inhibitors for these pathways has been shown to abolish the positive effects of alpha-ketoglutarate on osteoblast differentiation. nih.gov

Conversely, in the context of bone resorption, alpha-ketoglutarate has been found to suppress the NF-κB signaling pathway. mdpi.com This pathway is crucial for the differentiation and activity of osteoclasts, the cells that break down bone tissue. By inhibiting NF-κB signaling, alpha-ketoglutarate can therefore play a role in maintaining bone homeostasis.

Furthermore, the regulation of histone methylation by alpha-ketoglutarate points to its involvement in epigenetic regulatory pathways. nih.gov Specifically, it has been shown to decrease the enrichment of inhibitory histone marks (H3K9me3 and H3K27me3) on the promoters of genes like Bmp2, Bmp4, and Nanog, thereby promoting their expression and influencing cell fate decisions. nih.gov

Interactions with Protein Kinase Pathways (e.g., JNK, PI3K/Akt/mTOR, TOR)

2-Oxoglutarate (2-OG), also known as alpha-ketoglutarate (α-KG), has been shown to influence several key protein kinase signaling pathways that are central to cell growth, proliferation, and survival.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and growth. This pathway is often constitutively activated in various cancers. Research has revealed that 2-OG can inhibit the Target of Rapamycin (TOR) signaling pathway. Specifically, studies in C. elegans demonstrated that α-KG extends lifespan by inhibiting ATP synthase and the TOR pathway. This inhibitory effect on mTOR signaling has also been observed in normal human cells, suggesting a potential role for α-KG as an endogenous tumor suppressor. The mechanism involves 2-OG decreasing mTOR signaling, initially in an AMPK-independent manner, although prolonged exposure can lead to AMPK activation.

The c-Jun N-terminal kinase (JNK) pathway is a major stress-activated protein kinase (SAPK) pathway involved in cellular responses to environmental stresses, inflammatory cytokines, and other stimuli. It plays a crucial role in regulating apoptosis (programmed cell death) and cell proliferation. Oxidative stress is a known activator of the JNK1/2 signaling pathway. While direct studies linking disodium 2-oxoglutarate to the JNK pathway are less prevalent, the interplay between cellular metabolism, oxidative stress, and JNK signaling suggests a potential for indirect modulation. Given that 2-OG is a key metabolite in the Krebs cycle, which is a major site of reactive oxygen species (ROS) production, fluctuations in 2-OG levels could influence the cellular redox state and consequently impact JNK signaling.

The TOR (Target of Rapamycin) pathway is a highly conserved signaling pathway that regulates cell growth and metabolism in response to nutrients, growth factors, and cellular energy levels. As mentioned earlier, 2-OG has been identified as an inhibitor of TOR signaling. This inhibition is significant as the TOR pathway is a central controller of numerous cellular processes, including protein translation. The ability of 2-OG to modulate this pathway highlights its importance in integrating metabolic status with cell growth decisions.

| Pathway | Interacting Molecule(s) | Observed Effect of 2-Oxoglutarate | Model System(s) |

| PI3K/Akt/mTOR | mTOR, TOR | Inhibition of signaling | C. elegans, Human cells |

| JNK | - | Potential for indirect modulation via redox state | - |

| TOR | TOR | Inhibition of signaling | C. elegans, Human cells |

Modulation of Nitric Oxide Synthesis in Immune Cells (e.g., Mast Cells)

Nitric oxide (NO) is a versatile signaling molecule with diverse roles in physiological and pathological processes, including immune and inflammatory responses. In immune cells like mast cells, NO, primarily generated by the inducible form of nitric oxide synthase (NOS-2), regulates cellular function, growth, and survival.

Research has indicated that this compound is a suitable reagent for investigating the role of nitric oxide in the physiology and biochemistry of mast cells. Studies have shown that NO can suppress antigen-induced degranulation, mediator release, and cytokine expression in mast cells. The action of NO on mast cells is time-dependent and appears to be mediated through chemical modification of proteins rather than through the cGMP pathway. While the direct mechanisms of how 2-oxoglutarate modulates NO synthesis in mast cells require further elucidation, its role as a key metabolic intermediate suggests a potential link between cellular metabolic state and the regulation of inflammatory responses mediated by NO.

Role in Cellular Redox Homeostasis

Cellular redox homeostasis is the maintenance of a balance between oxidants and antioxidants, which is crucial for normal cellular function. An imbalance leading to an excess of reactive oxygen species (ROS) results in oxidative stress, which can damage cellular components.

Research into Antioxidant Properties in Cellular Contexts

2-Oxoglutarate has been investigated for its antioxidant properties. It has been shown to exert a protective effect by increasing the availability and activity of both enzymatic and non-enzymatic antioxidant systems. For instance, research on muscle pericytes from individuals with diabetes, which exhibit high levels of oxidative stress, has shown that a cell-permeable form of 2-OG, dimethyl-2-oxoglutarate (DM-2OG), can improve the redox balance. Supplementation with DM-2OG led to a reduction in hydrogen peroxide (H₂O₂) levels in the culture medium and a decrease in malondialdehyde, a marker of lipid peroxidation. This suggests that 2-OG can act, at least in part, as a direct scavenger of H₂O₂.

Defense Mechanisms Against Oxidative Stress

The cellular response to oxidative stress involves the activation of various defense mechanisms. The oxoglutarate dehydrogenase complex (OGDC), a key enzyme in the Krebs cycle that uses 2-oxoglutarate as a substrate, is itself sensitive to oxidative stress and can be reversibly inhibited by free radicals. This inhibition can be seen as a protective mechanism to slow down mitochondrial respiration and reduce the production of ROS during periods of high oxidative stress.

Furthermore, 2-oxoglutarate is a co-substrate for a large family of Fe(II)/2-oxoglutarate-dependent dioxygenases (2-OGDOs). These enzymes are involved in a wide range of cellular processes, including DNA and histone demethylation, and are considered sensors of energy metabolism, oxygen availability, and iron homeostasis. The activity of 2-OGDOs is dependent on the availability of 2-oxoglutarate, and their functions are linked to processes that can be affected by oxidative stress, such as the aging process. By influencing the activity of these enzymes, 2-oxoglutarate plays a role in the cellular response to oxidative conditions.

| Parameter | Effect of 2-Oxoglutarate (as DM-2OG) in Diabetic Muscle Pericytes |

| Hydrogen Peroxide (H₂O₂) Levels | Reduced in culture medium |

| Malondialdehyde (Lipid Peroxidation) | Lowered |

| Mitochondrial Function | Improved |

| Redox Balance | Improved |

Advanced Methodologies and Analytical Approaches in 2 Oxoglutarate Research

Development and Application of Enzymatic Assays

Enzymatic assays are fundamental tools for studying 2-OG metabolism, allowing for the precise measurement of related enzyme activities and the characterization of their kinetic properties.

One of the central enzymes in 2-OG metabolism is Glutamate (B1630785) Dehydrogenase (GDH), which catalyzes the reversible conversion of glutamate to 2-oxoglutarate. novusbio.comsigmaaldrich.com The activity of GDH is a key indicator of the metabolic flux between amino acid and carbohydrate pathways. abcam.com Commercially available assay kits provide a sensitive and convenient method for quantifying GDH activity in various biological samples, including tissue extracts and cell cultures. sigmaaldrich.comabcam.com

These assays typically employ a coupled enzymatic reaction. In the forward reaction, GDH utilizes glutamate as a substrate to produce 2-oxoglutarate and stoichiometrically generate NADH. abcam.com This NADH is then used by a developer enzyme to reduce a probe, resulting in a colorimetric or fluorescent signal that is directly proportional to the GDH activity in the sample. sigmaaldrich.com The increase in absorbance, often measured at 450 nm for colorimetric assays, allows for the quantification of GDH activity, which is typically expressed in milliunits (mU) per well. sigmaaldrich.comabcam.com Such assays can detect GDH activity as low as 0.01 mU. abcam.com

Table 1: Principles of Commercial Glutamate Dehydrogenase (GDH) Activity Assays

| Assay Principle | Detection Method | Substrate | Product Measured | Typical Wavelength |

| Coupled Enzyme Reaction | Colorimetric | Glutamate | NADH (indirectly via colorimetric probe) | 450 nm |

| Coupled Enzyme Reaction | Colorimetric | Glutamate | Reduced tetrazolium salt (MTT) | 565 nm |

Understanding the kinetics of 2-OG-dependent enzymes is essential for elucidating their regulatory mechanisms and substrate specificity. These enzymes, which include a vast superfamily of 2OG-dependent oxygenases (2OGXs), catalyze a wide array of oxidative reactions. jianhaidulab.commdpi.com Kinetic characterization involves determining key parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). youtube.com

The Kₘ value represents the substrate concentration at which the enzyme reaches half of its maximum velocity, providing an indication of the enzyme's affinity for its substrate. youtube.com For 2-OG-dependent enzymes, Kₘ values are determined for both 2-oxoglutarate and the prime substrate. nih.gov For instance, kinetic studies on the AlkB and TET family of 2-OG/Fe(II)-dependent nucleic acid modifying enzymes have been crucial in understanding their function in demethylation processes. mtu.edu

Common methods for determining these kinetic parameters include:

Initial Rate Method: This involves measuring the initial reaction rates at various substrate concentrations. youtube.comlibretexts.org

Graphical Analysis: Data from initial rate experiments are often visualized using plots like the Lineweaver-Burk (a double-reciprocal plot of 1/velocity versus 1/[Substrate]) or Eadie-Hofstee plots. youtube.comlibretexts.orgbu.edu These linear transformations of the Michaelis-Menten equation allow for the estimation of Kₘ and Vₘₐₓ from the slope and intercepts. libretexts.orgbu.edu

Non-linear Regression: Modern approaches often favor fitting the experimental data directly to the hyperbolic Michaelis-Menten equation using non-linear regression analysis for more accurate parameter estimation. libretexts.org

Kinetic data for numerous 2OG-dependent enzymes, including their Kₘ values for Fe(II) and 2-oxoglutarate, have been compiled and analyzed to understand their cooperative behavior and sensitivity to fluctuations in cellular metabolite levels. nih.gov

Isotopic Tracing and Metabolomics in Pathway Elucidation

Isotopic tracing is a powerful technique that involves using molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N) to track the flow of atoms through metabolic pathways. bitesizebio.comnih.gov This approach provides dynamic insights into metabolic fluxes that cannot be obtained from static metabolomic snapshots alone. bitesizebio.com

Metabolic Flux Analysis (MFA), particularly when assisted by stable isotopes (a technique often called isotope-assisted MFA or iMFA), is used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govmdpi.com In these experiments, cells or organisms are supplied with a substrate labeled with a stable isotope, such as [U-¹³C₆]glucose or [U-¹³C₅,¹⁵N₂]glutamine. mdpi.comnih.gov

As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites, including 2-oxoglutarate and intermediates of the TCA cycle. nih.gov By measuring the mass distribution of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative contributions of different pathways to the production of a given metabolite. mdpi.comnih.gov This information is then used in computational models to calculate the intracellular metabolic fluxes. mdpi.com Recent advancements include the development of machine learning frameworks that can more rapidly and accurately determine metabolic fluxes from complex isotope labeling patterns. biorxiv.org

Isotopic tracing is instrumental in defining the origin of carbon atoms within key metabolic cycles, most notably the Tricarboxylic Acid (TCA) cycle, where 2-oxoglutarate is a central intermediate. ebi.ac.ukwikipedia.org By providing cells with ¹³C-labeled glucose or ¹³C-labeled glutamine, scientists can trace how these primary carbon sources contribute to the TCA cycle pool.

For example, glutaminolysis, the process where glutamine is converted to glutamate and then to 2-oxoglutarate, is a crucial anaplerotic pathway that replenishes TCA cycle intermediates in many cancer cells. nih.gov Using [U-¹³C]glutamine allows researchers to track the entry of glutamine-derived carbon into the TCA cycle via 2-oxoglutarate. nih.gov Similarly, [U-¹³C]glucose tracing can reveal the contribution of glycolysis to the TCA cycle through acetyl-CoA. Comparing the labeling patterns of TCA cycle intermediates derived from these different tracers provides a detailed map of cellular carbon metabolism. nih.gov

Table 2: Common Stable Isotope Tracers for 2-Oxoglutarate-Related Pathway Analysis

| Isotope Tracer | Primary Pathway Traced | Key Insights |

| [U-¹³C₆]glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle (via Acetyl-CoA) | Quantifies glucose contribution to TCA cycle intermediates. nih.gov |

| [U-¹³C₅]glutamine | Glutaminolysis, TCA Cycle (anaplerosis) | Measures the anaplerotic flux of glutamine into the TCA cycle via 2-oxoglutarate. nih.gov |

| [¹⁵N₂]glutamine | Nitrogen Metabolism | Tracks the fate of glutamine's nitrogen atoms into amino acids and nucleotides. nih.gov |

In Vitro Cell Culture Model Systems for Functional Studies

In vitro cell culture models are indispensable for conducting functional studies on the role of 2-oxoglutarate and its associated enzymes under controlled experimental conditions. These models range from traditional two-dimensional (2D) monolayer cultures to more complex three-dimensional (3D) systems that better mimic the in vivo environment. nih.gov

Cancer cell lines are frequently used to investigate the metabolic reprogramming that is a hallmark of cancer, where 2-oxoglutarate plays a central role. nih.gov For instance, studies using lung cancer (e.g., H1299) and breast cancer (e.g., MDAMB231) cell lines have been employed to demonstrate the predominant role of GDH1 in converting glutamate to 2-oxoglutarate to fuel the TCA cycle. nih.gov

The choice of cell model allows researchers to perform a variety of experiments, including:

Gene silencing or overexpression studies to assess the functional consequence of altering the expression of enzymes like GDH or isocitrate dehydrogenase (IDH).

Metabolic flux analysis using the isotopic tracers described previously in a controlled cellular environment. nih.gov

Pharmacological studies to test the effect of inhibitors of 2-OG-dependent enzymes. nih.govnih.gov

More advanced 3D culture systems, such as spheroids, organoids, and organ-on-a-chip technologies, are increasingly being used. nih.gov These models offer a higher degree of biological complexity, incorporating aspects of the tumor microenvironment that are absent in 2D cultures, thus providing a more translationally relevant platform for studying 2-oxoglutarate metabolism. nih.gov

Utilization of Various Cell Lines (e.g., Osteoblasts, Osteosarcoma, Microglia)

The pleiotropic effects of 2-oxoglutarate (2-OG), also known as alpha-ketoglutarate (B1197944) (AKG), are studied across a diverse range of cell lines, each selected to model specific biological contexts.

Osteoblasts: To investigate the anabolic effects of 2-OG on bone, researchers utilize normal osteoblast cell lines such as the human hFOB 1.19 and the murine MC3T3-E1. nih.govnih.gov Studies using these cells have demonstrated that 2-OG promotes osteogenic differentiation. nih.gov It upregulates the expression of key transcription factors like RUNX2 and Osterix, as well as differentiation markers including alkaline phosphatase, type I collagen, and osteocalcin, leading to increased mineralization. nih.gov The MC3T3-E1 cell line, in particular, is a well-established model that follows a developmental sequence from proliferation to differentiation and matrix maturation, making it ideal for studying the molecular mechanisms of osteoblast development. nih.gov

Osteosarcoma: The role of 2-OG in cancer metabolism is frequently explored using osteosarcoma (OS) cell lines, such as Saos-2 and HOS. nih.govnih.gov Research has shown that exogenous 2-OG can exert anti-cancer effects on these cells. It has been found to inhibit the proliferation of OS cell lines in a concentration-dependent manner. nih.govnih.gov Furthermore, it can block cell cycle progression and induce apoptotic cell death. nih.govnih.gov In some highly aggressive osteosarcoma cells, 2-OG has also been shown to downregulate the expression of neutral endopeptidase (NEP). mdpi.com These findings suggest a potential role for 2-OG in modulating key pathways in bone cancer. umcs.pl

Microglia: Microglia, the resident immune cells of the central nervous system, are crucial in neuroinflammation. nih.govnih.gov The immortalized murine microglial cell line, BV2, is a common model used to study microglial activation and metabolic reprogramming. nih.gov Research indicates that 2-OG is a key metabolite in microglia that can influence their function. For instance, in models of Alzheimer's disease, the availability of α-ketoglutarate has been linked to the phagocytic activity of microglia. confex.com Studies also investigate how metabolic shifts, such as the conversion of glutamine to α-ketoglutarate, regulate microglial responses in conditions like neuroinflammation and central nervous system injuries. confex.comfrontiersin.org

Below is a summary of the cell lines used in 2-oxoglutarate research:

| Cell Line | Cell Type | Organism | Research Focus in Relation to 2-Oxoglutarate | Key Findings |

| MC3T3-E1 | Pre-osteoblast | Mouse | Osteogenic Differentiation | Promotes differentiation and mineralization; upregulates RUNX2, Osterix, and other bone markers. nih.govnih.gov |

| hFOB 1.19 | Osteoblast | Human | Osteogenesis | Upregulates osteoblast differentiation markers and mineralization. nih.gov |

| Saos-2 | Osteosarcoma | Human | Anti-cancer Effects | Inhibits proliferation, blocks cell cycle at G1, and induces apoptosis. nih.govnih.gov |

| HOS | Osteosarcoma | Human | Anti-cancer Effects | Inhibits proliferation, induces apoptosis via caspase-9 pathway, and reduces metastatic potential. nih.govnih.govmdpi.com |

| BV2 | Microglia | Mouse | Neuroinflammation & Metabolism | Influences microglial phenotype and function through metabolic reprogramming and glucose metabolism. nih.govconfex.com |

Ex Vivo Tissue Slice Preparations

Ex vivo tissue slice preparations represent a sophisticated methodology that bridges the gap between in vitro cell culture and in vivo models. This technique involves taking fresh surgical specimens, such as tumors, and cutting them into thin, viable slices (typically 250-500 µm thick) using a device like a vibratome or tissue chopper. nih.govresearchgate.netmdpi.com These slices are then cultured at an air-liquid interface on membrane inserts, which allows for nutrient and gas exchange, preserving their three-dimensional architecture and the complex tumor microenvironment. nih.govmdpi.com

This approach is highly valuable for studying compounds like 2-oxoglutarate because it maintains the structural integrity, cell-cell interactions, and native microenvironment of the original tissue. nih.govnih.gov Unlike cell monolayers, tissue slices retain the heterogeneity of cell types, including cancer cells, stromal components, and immune cells, which is crucial for understanding metabolic crosstalk. nih.govresearchgate.net Studies on precision-cut slices from colorectal liver metastases and pancreatic ductal adenocarcinoma have demonstrated that these cultures remain viable and metabolically active for several days, showing high morphological similarity to the original tumor. nih.govnih.gov This system allows for the investigation of metabolic pathways and the effects of metabolites like 2-OG in a context that more closely mimics the physiological state, making it a powerful tool for preclinical drug response evaluation and metabolic research. mdpi.com

Sophisticated Analytical Techniques for Compound and Metabolite Detection

The accurate detection and quantification of 2-oxoglutarate and its related metabolites are fundamental to understanding its biological roles. Researchers employ several sophisticated analytical techniques to achieve this.

Fluorescence spectroscopy offers a sensitive and adaptable method for detecting 2-oxoglutarate. A common approach is a fluorescence-based assay that monitors the depletion of 2-OG by enzymes like 2-oxoglutarate-dependent oxygenases. nih.gov In this assay, any remaining 2-OG after the enzymatic reaction is derivatized with o-phenylenediamine. nih.govresearchgate.net This reaction forms a fluorescent product that can be readily quantified, providing an indirect measure of the enzyme's activity. nih.gov This method is more efficient than traditional radioactive assays and is easily adapted to a multi-well format for higher throughput screening. nih.govresearchgate.net

More advanced techniques involve the development of genetically encoded biosensors for the real-time detection of 2-OG within living cells. nih.gov One such sensor was created by inserting a 2-OG-binding domain from a bacterial protein into a Yellow Fluorescent Protein (YFP). nih.gov The binding of 2-OG to this sensor induces a conformational change that increases its fluorescence intensity, allowing researchers to visualize and monitor the dynamics of the cellular 2-OG pool in response to various stimuli. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful analytical tool for the analysis of biomolecules. youtube.com The technique involves mixing the analyte with a matrix material (such as α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid) on a target plate. youtube.comnih.gov A pulsed laser irradiates the mixture, causing the desorption and ionization of the analyte molecules with minimal fragmentation. youtube.com The ionized molecules are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio, with lighter ions reaching the detector faster than heavier ones. nih.govshimadzu.com

While highly effective for large molecules like proteins, the analysis of small molecules like 2-oxoglutarate can be challenging due to lower sensitivity. rroij.com To overcome this, chemical derivatization methods can be employed to enhance the signal. rroij.com MALDI-TOF-MS has been successfully used in clinical research and diagnostics, for instance, to analyze serum exosomes to identify protein biomarkers in osteosarcoma patients. nih.gov The ability to detect a range of biomolecules makes it a valuable tool for comprehensive proteomic and metabolomic analyses in studies involving 2-OG. nih.gov

Flow cytometry is an indispensable technique for single-cell analysis, providing quantitative data on various cellular characteristics. It works by passing cells in a fluid stream through a laser beam and measuring the light they scatter and the fluorescence they emit. This allows for the rapid analysis of large cell populations to assess physical and chemical properties.

In the context of 2-oxoglutarate research, particularly in cancer, flow cytometry is crucial for evaluating cellular responses like apoptosis and cell cycle distribution. nih.govnih.gov For example, to measure apoptosis, cells are stained with fluorescent markers like Annexin V (which binds to early apoptotic cells) and propidium (B1200493) iodide (which stains late apoptotic and necrotic cells). nih.govresearchgate.netnih.gov Studies on osteosarcoma cell lines (Saos-2 and HOS) have used flow cytometry to demonstrate that treatment with alpha-ketoglutarate induces apoptotic cell death and causes a blockage in the G1 phase of the cell cycle. nih.govnih.gov This analytical approach provides robust, quantitative evidence of the cytostatic and cytotoxic effects of 2-OG at the single-cell level. researchgate.netnih.gov

Interactions and Comparative Research Perspectives

Interactions with Endogenous Molecules and Cellular Components

As a key metabolite, 2-oxoglutarate is positioned at the crossroads of the tricarboxylic acid (TCA) cycle and amino acid metabolism. jax.orgfrontiersin.org Its interactions within the cell are extensive and vital for numerous biological processes.

One of the most significant roles of 2-oxoglutarate is as an obligatory co-substrate for a large superfamily of Fe(II)/2-oxoglutarate-dependent oxygenases. frontiersin.orgportlandpress.com These enzymes are responsible for a wide range of hydroxylation and demethylation reactions, affecting a broad spectrum of biological substrates, including proteins, DNA, RNA, and various metabolic intermediates. portlandpress.com This positions 2-oxoglutarate as a crucial sensor of metabolic state, linking cellular metabolism to epigenetic regulation and signal transduction.

The transport of 2-oxoglutarate is also tightly regulated. Within the cell, it is transported across the inner mitochondrial membrane by the mitochondrial 2-oxoglutarate carrier (OGC), also known as SLC25A11. nih.gov This carrier functions as an electroneutral antiporter, typically exchanging mitochondrial 2-oxoglutarate for cytosolic malate. nih.gov This transport is a key step in pathways such as the pyruvate (B1213749) cycle, which is essential for nutrient-stimulated insulin (B600854) secretion in pancreatic β-cells. nih.gov Suppression of the OGC has been shown to significantly decrease glucose-stimulated insulin secretion, highlighting the importance of this specific molecular interaction. nih.gov

Below is a summary of key interactions:

Interactive Table: Key Interactions of 2-Oxoglutarate| Interacting Molecule/Component | Type of Interaction | Cellular Location | Biological Significance |

|---|---|---|---|

| Fe(II)/2-OG Dependent Oxygenases | Co-substrate | Cytosol, Nucleus | Hydroxylation/demethylation of proteins, nucleic acids, and lipids; involved in epigenetics, collagen synthesis, and hypoxia signaling. frontiersin.orgportlandpress.com |

| Mitochondrial 2-Oxoglutarate Carrier (OGC/SLC25A11) | Transport Substrate | Inner Mitochondrial Membrane | Facilitates the exchange of 2-oxoglutarate and malate, linking mitochondrial and cytosolic metabolic pools; crucial for insulin secretion. nih.gov |

| Aminotransferases | Substrate/Product | Mitochondria, Cytosol | Key role in the synthesis and degradation of amino acids through transamination reactions. frontiersin.org |

| Isocitrate Dehydrogenase (IDH) | Product | Mitochondria, Cytosol | Produced from isocitrate as a central step in the TCA cycle. portlandpress.com |

| 2-Oxoglutarate Dehydrogenase Complex (OGDH) | Substrate | Mitochondria | Catalyzes the conversion of 2-oxoglutarate to succinyl-CoA in the TCA cycle. frontiersin.org |

Comparative Studies with Related Alpha-Ketoglutarate (B1197944) Analogs and Derivatives

Research utilizing analogs and derivatives of 2-oxoglutarate has provided valuable insights into the specificity and mechanism of the enzymes that interact with it. These studies demonstrate that modifications to the 2-oxoglutarate structure can selectively enhance or inhibit the activity of specific enzymes.

For instance, studies on human 2-oxoglutarate oxygenases, such as the factor inhibiting hypoxia-inducible factor (FIH), have shown that certain 2-oxoglutarate derivatives can act as potent modulators. Of 35 derivatives tested, some, like 3-methyl-2OG and 4-methyl-2OG, were found to efficiently replace 2-oxoglutarate and, in some cases, enhance enzymatic activity. nih.gov In contrast, other derivatives acted as inhibitors. This selective modulation suggests that natural 2-oxo acids other than 2-oxoglutarate might regulate the in vivo activity of these oxygenases. nih.gov

The following table presents kinetic data for FIH with 2-oxoglutarate and selected activating derivatives, illustrating their comparative efficacy. nih.gov

Interactive Table: Kinetic Parameters of FIH with 2-Oxoglutarate Derivatives

| Cosubstrate | FIH Substrate | Kmapp (μM) | vmaxapp (μM min-1) |

|---|---|---|---|

| 2-Oxoglutarate (2-OG) | HIF-1α788–822 | 1.8 ± 0.5 | 0.08 ± 0.01 |

| 2-Oxoglutarate (2-OG) | CA1–20 | 2.0 ± 0.5 | 0.20 ± 0.01 |

| 3-Methyl-2OG (1) | HIF-1α788–822 | 1.9 ± 0.5 | 0.08 ± 0.01 |

| 3-Methyl-2OG (1) | CA1–20 | 2.5 ± 0.6 | 0.25 ± 0.01 |

| 4-Methyl-2OG (12) | HIF-1α788–822 | 1.9 ± 0.6 | 0.07 ± 0.01 |

| 4-Methyl-2OG (12) | CA1–20 | 2.4 ± 0.5 | 0.23 ± 0.01 |

Similarly, phosphonate (B1237965) analogs of 2-oxo acids have been developed as specific inhibitors of 2-oxo acid dehydrogenases. frontiersin.orgresearchgate.net Studies comparing the effects of succinyl phosphonate (SP), glutaryl phosphonate (GP), and adipoyl phosphonate (AP) on 2-oxoglutarate dehydrogenase (OGDH) and its isoenzyme, 2-oxoadipate dehydrogenase (OADH), reveal competitive inhibition relative to the natural substrates. frontiersin.org Interestingly, the inhibitory potency varies depending on the chain length of the analog, providing a tool to selectively probe the function of these related enzymes. frontiersin.orgresearchgate.net For example, the C7 analog (adipoyl phosphonate) is a more potent inhibitor of the high-affinity sites of OADH than the C5 analog (succinyl phosphonate), while the opposite is true for OGDH. researchgate.net

Species-Specific Metabolic Investigations (e.g., Human vs. Murine Models)

While murine models are invaluable in metabolic research, growing evidence indicates significant species-specific differences in metabolic pathways between humans and mice. These differences are crucial to consider when translating findings from animal models to human physiology.

Further research comparing human and mouse presomitic mesoderm (PSM) cells, which are involved in embryonic development, found that mouse cells exhibit faster developmental rates, shorter cell cycle times, and faster oscillations of the segmentation clock. nih.gov These temporal differences were linked to distinct metabolic rates. Mass-specific oxygen consumption rate (OCR) and proton efflux rate (PER) were found to be approximately twice as high in mouse cells compared to human cells. nih.gov This suggests a fundamental scaling of metabolic activity with developmental tempo that differs between species.

The table below summarizes some of the observed metabolic differences between human and murine cells.

Interactive Table: Comparative Metabolic Features in Human vs. Murine Cells

| Feature | Human Cells | Murine Cells | Cell Type |

|---|---|---|---|

| Key Glycolytic Enzyme Upregulation (LPS stimulus) | Phosphofructokinases nih.gov | Hexokinases nih.gov | Microglia |

| Cell Cycle Duration | ~21.9 hours nih.gov | ~13.9 hours nih.gov | PSM Cells |

| Segmentation Clock Period | ~4.9 hours nih.gov | ~2.6 hours nih.gov | PSM Cells |

| Mass-Specific Oxygen Consumption Rate (OCR) | Lower nih.gov | ~2x Higher nih.gov | PSM Cells |

| Cytosolic NADH/NAD+ Proxy (Lactate/Pyruvate Ratio) | Higher nih.gov | Lower nih.gov | PSM Cells |

Investigations into the metabolism of related molecules, such as 4-hydroxy-2-oxoglutarate in mouse models of Primary Hyperoxaluria Type 3, further underscore the utility and complexity of cross-species studies. nih.gov These models help identify the subcellular localization and enzymatic pathways for metabolite processing, providing critical information that can guide the development of therapeutic strategies for human diseases. nih.gov

Future Directions and Research Frontiers for Disodium 2 Oxoglutarate Dihydrate

Unraveling Novel Signaling Pathways and Regulatory Mechanisms

2-Oxoglutarate is strategically positioned at the intersection of carbon and nitrogen metabolism, making its intracellular concentration a sensitive indicator of the cell's nutritional status. This unique position allows it to function as a critical signaling molecule. Future research will focus on elucidating the complex signaling networks that are governed by fluctuations in 2-OG levels.

A primary area of investigation involves its role as a co-substrate for a large superfamily of Fe(II)/2-oxoglutarate-dependent oxygenases (2OGXs). These enzymes control a wide range of biological processes, including epigenetic modifications and hypoxia signaling.

Epigenetic Regulation: 2-OG is an obligatory substrate for enzymes like the Ten-Eleven Translocation (TET) family of DNA hydroxylases and Jumonji-C (JmjC) domain-containing histone demethylases. These enzymes play a pivotal role in removing methyl groups from DNA and histones, thereby regulating gene expression. Future studies aim to understand how changes in 2-OG pools, influenced by metabolic shifts, directly translate into specific epigenetic patterns and subsequent changes in cell fate and function. For instance, the inhibition of these enzymes by metabolites like 2-hydroxyglutarate (2HG), which accumulates in certain cancers, underscores the critical nature of this regulatory axis.

Hypoxia Sensing: The hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are another class of 2OGXs that regulate the stability of the HIF-1α transcription factor. Under normal oxygen levels, PHDs hydroxylate HIF-1α, targeting it for degradation. During hypoxia, the lack of the co-substrate oxygen inhibits PHD activity, stabilizing HIF-1α and activating genes for adaptation to low oxygen. Research is ongoing to determine if other 2OGXs also function as physiological oxygen sensors, given that oxygen affinity varies between different members of the enzyme family.

Metabolic Coordination: Emerging evidence highlights 2-OG as a master regulatory metabolite that coordinates the response to cellular nutrient availability. For example, in Escherichia coli, 2-OG levels regulate the synthesis of cyclic AMP (cAMP), a key global signaling molecule. In cyanobacteria, 2-OG binds to the transcriptional regulator NtcA to control nitrogen assimilation. Unraveling analogous and potentially more complex regulatory circuits in eukaryotes is a major frontier. Researchers are exploring how 2-OG communicates with other signaling hubs to ensure a coordinated metabolic response to environmental cues.

Exploration of its Role in Non-Mammalian Biological Systems (e.g., Plant Cellular Processes)

The functions of 2-oxoglutarate and the enzymes that utilize it extend far beyond mammalian systems. In plants, 2-oxoglutarate-dependent dioxygenases (2ODDs or 2OGXs) represent the second-largest family of enzymes and are implicated in a vast array of metabolic pathways crucial for growth, development, and environmental interaction.

Future research in plant biology will focus on characterizing the specific functions of the numerous 2ODD genes. Key areas of exploration include:

Hormone Biosynthesis and Catabolism: Plant 2ODDs are integral to the synthesis and breakdown of essential phytohormones, including auxins, gibberellins (B7789140), ethylene, and abscisic acid. Elucidating the specific roles of individual 2ODDs in these pathways could provide new targets for genetically engineering crop traits.

Secondary Metabolite Production: These enzymes catalyze diverse and complex reactions, such as hydroxylation, desaturation, and ring formation, in the biosynthetic pathways of valuable secondary metabolites like alkaloids. Understanding these mechanisms could enable the metabolic engineering of plants or microbial systems to produce important pharmaceuticals and defense compounds.

Stress Response and Environmental Remediation: 2ODDs are involved in plant responses to both biotic and abiotic stress. Furthermore, some have been implicated in the degradation of environmental pollutants. For example, a 2-ODD DAO-like protein in Panicum miliaceum has been linked to the degradation of polycyclic aromatic hydrocarbons (PAHs), suggesting potential applications in phytoremediation.

| Process in Plants | Role of 2-Oxoglutarate-Dependent Dioxygenases (2ODDs) | Research Focus |

|---|---|---|

| Phytohormone Metabolism | Catalyze key steps in the biosynthesis and catabolism of auxins, gibberellins, ethylene, and abscisic acid. | Identifying specific enzymes to modulate plant growth and development. |

| Secondary Metabolism | Involved in the biosynthesis of diverse compounds, including alkaloids and flavonoids. | Engineering pathways for the production of valuable natural products. |

| Stress Response | Participate in signaling pathways that respond to environmental stressors. | Enhancing crop resilience to adverse conditions. |

| Melatonin Metabolism | Participate in the metabolic pathways of melatonin, a molecule with various protective functions in plants. | Understanding its role in plant physiology and stress tolerance. |

Advanced In Vitro Model Development for Complex Biological Questions

To dissect the multifaceted roles of 2-oxoglutarate, researchers require sophisticated in vitro models that can replicate the complexity of the cellular environment. Simple enzymatic assays, while useful for studying isolated enzyme kinetics, often fail to capture the interplay between metabolic pathways, subcellular compartmentalization, and competing enzymatic activities.

The future lies in the development and application of more advanced systems:

Multi-Enzyme Cascade Systems: Reconstituting entire metabolic pathways or signaling cascades in vitro can provide insights into how flux through the pathway is regulated and how intermediates like 2-OG influence downstream events. These systems can help study the kinetic interplay between enzymes that produce and consume 2-OG.

Cell-Based Assays with Metabolic Perturbation: Utilizing cultured cells, researchers can manipulate metabolic pathways genetically (e.g., using CRISPR to knock out key enzymes) or pharmacologically to study the downstream effects on 2-OG-dependent processes like epigenetic marks or HIF signaling. Assays using live cells are critical for validating findings from simpler biochemical tests.

Organoid and 3D Culture Systems: For studying the role of 2-OG in development and disease, three-dimensional organoid models offer a more physiologically relevant context than traditional 2D cell culture. These models better recapitulate the cellular heterogeneity, cell-cell interactions, and diffusion gradients (including oxygen) of native tissues, which are critical factors influencing 2-OG metabolism and signaling.

Compartment-Specific Models: Since 2-OG is produced in the mitochondria and acts on enzymes in the cytoplasm and nucleus, there is a need for in vitro systems that can model this transport and compartmentalization. This could involve using isolated organelles or developing microfluidic devices that mimic cellular architecture to understand how the 2-oxoglutarate carrier (OGC) and other transporters regulate its signaling functions.

High-Throughput Screening for Modulators of 2-OG-Dependent Enzymes

The central role of 2OGXs in human disease, including cancer and anemia, has made them attractive targets for therapeutic intervention. High-throughput screening (HTS) is a critical tool for identifying small molecules that can inhibit or, in some cases, enhance the activity of these enzymes.

Future HTS campaigns will be characterized by greater sophistication in assay design and a focus on selectivity.

Developing Novel HTS Assays: A key challenge is the development of robust and generic assays suitable for HTS. One successful approach is an enzyme-coupled assay that detects the formation of succinate (B1194679), a universal product of 2OGX reactions. This method can be adapted for high-throughput formats to screen large compound libraries. Other methods, such as fluorescence-based or mass spectrometry-based assays, are also being refined for HTS applications to directly measure product formation or substrate depletion.

Screening for Selective Modulators: A significant hurdle in developing drugs against 2OGXs is achieving selectivity. The active sites of these enzymes, particularly the 2-OG binding pocket, are highly conserved, making it challenging to find inhibitors that target a single enzyme without affecting others. Future screening efforts will likely employ focused libraries of compounds, such as 2-oxo acid derivatives, which have shown potential for selective inhibition or even enhancement of specific 2OGXs. Structural biology will be crucial for guiding the design of these libraries and for understanding the basis of selective interactions.

Targeting Upstream Pathways: An alternative to directly targeting 2OGXs is to screen for modulators of upstream enzymes that control the intracellular concentration of 2-oxoglutarate itself. For example, HTS campaigns have been used to identify inhibitors of glutaminase, an enzyme that produces glutamate (B1630785), a precursor to 2-OG. This approach offers an indirect way to modulate the activity of the entire family of 2-OG-dependent enzymes.

| HTS Target/Approach | Assay Principle | Objective | Reference |

|---|---|---|---|

| Fe(II)/2-OG-dependent dioxygenases (general) | Enzyme-coupled spectrophotometric assay detecting succinate formation. | Discovering inhibitors/modulators for a broad range of 2OGXs. | |

| Glutaminase (GLS) | Three-enzyme-coupled fluorescent assay detecting glutamate conversion to 2-OG. | Indirectly modulate 2-OG levels and affect 2-OG-dependent pathways. | |

| TET Enzymes | AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) or Mass Spectrometry. | Identify specific inhibitors of DNA demethylation for epigenetic research and cancer therapy. | |

| FIH and AspH (specific 2OGXs) | Mass spectrometry-based assay measuring substrate hydroxylation. | Identify selective activators or inhibitors from a focused library of 2-oxo acid derivatives. |

Q & A

Q. How to design CRISPR/Cas9 screens to identify genetic modifiers of 2-oxoglutarate toxicity in mitochondrial dysfunction models?

- Methodological Answer : Generate a genome-wide sgRNA library and treat cells with supra-physiological 2-oxoglutarate (5–10 mM). Select for resistance phenotypes via long-term culture (14–21 days). Validate hits (e.g., SLC25A11, IDH1) using Seahorse assays to measure OCR/ECAR ratios and RNA-seq for pathway analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.